3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a complex organic compound characterized by its unique heterocyclic structure. It is classified under pyrimidine derivatives and is notable for its potential biological applications, particularly in medicinal chemistry. The compound has been identified with the CAS number 1020252-00-9 and has a molecular formula of C₁₈H₁₁ClN₆O₄, with a molecular weight of approximately 410.8 g/mol .
The synthesis of 3-(4-chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione can be achieved through various methods, including multi-component reactions (MCRs). A notable synthetic route involves the reaction of 6-amino-uracil with formaldehyde and aniline in a solvent mixture of water and tetrahydrofuran (THF) using ultrasonic irradiation. This method enhances the yield and purity of the product while minimizing the reaction time. The typical procedure includes:
The molecular structure of 3-(4-chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione features a fused bicyclic system that includes both pyrimidine and pyrimidone rings. Key structural components include:
The compound's SMILES notation is Nc1c2nc(-c3ccccc3[N+](=O)[O-])[nH]c(=O)c2nc(=O)n1-c1ccc(Cl)cc1, which provides insight into its connectivity .
The compound can participate in various chemical reactions due to its functional groups. Potential reactions include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The applications of 3-(4-chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione span various fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6